

# Spectroscopic Characterization of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name:	2-Nitro-4-(trifluoromethyl)phenylacetic acid
Cat. No.:	B167498

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**Introduction:** This technical guide provides a detailed overview of the spectroscopic data for **2-Nitro-4-(trifluoromethyl)phenylacetic acid** (CAS No. 1735-91-7). The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. Please note that while extensive searches have been conducted, a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited. Therefore, the data presented herein is a combination of reported physical properties and predicted spectroscopic characteristics based on the analysis of its constituent functional groups and structurally similar compounds. This guide also includes detailed, generalized experimental protocols for acquiring such data.

## Compound Information

Parameter	Value
IUPAC Name	2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid
CAS Number	1735-91-7[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>4</sub> [1]
Molecular Weight	249.15 g/mol
Physical Form	Solid
Melting Point	144-146 °C

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2-Nitro-4-(trifluoromethyl)phenylacetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H and <sup>13</sup>C NMR data are based on the analysis of substituent effects on the phenylacetic acid scaffold. Carboxylic acid protons typically appear as a broad singlet at a high chemical shift (10-12 ppm).[2][3] The electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons.

Table 1: Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11-12	Broad Singlet	1H	-COOH
~8.2	Doublet	1H	Aromatic H (H-3)
~7.8	Doublet	1H	Aromatic H (H-5)
~7.6	Singlet	1H	Aromatic H (H-6)
~4.0	Singlet	2H	-CH <sub>2</sub> -

Table 2: Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	-COOH
~148	C-NO <sub>2</sub>
~135-140	Aromatic Quaternary C
~120-135	Aromatic CH
~123 (quartet)	-CF <sub>3</sub>
~40	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.<sup>[3]</sup><sup>[4]</sup> The nitro and trifluoromethyl groups also have characteristic strong absorptions.

Table 3: Expected IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic Acid)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1530, ~1350	Strong	N-O asymmetric & symmetric stretch (Nitro group)
~1320	Strong	C-F stretch (Trifluoromethyl)
~1100-1200	Strong	C-F stretch (Trifluoromethyl)

## Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak, along with characteristic fragments resulting from the loss of the carboxylic acid group and other

substituents.

Table 4: Expected Mass Spectrometry Data

m/z Value	Interpretation
249.02	$[M]^+$ , Molecular Ion
204.03	$[M-COOH]^+$ , Loss of carboxylic acid group
203.02	$[M-NO_2]^+$ , Loss of nitro group
180.03	$[M-CF_3]^+$ , Loss of trifluoromethyl group (less likely as initial fragmentation)

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid aromatic carboxylic acid like **2-Nitro-4-(trifluoromethyl)phenylacetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the solid sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup:
  - The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.
  - The instrument is tuned and locked to the deuterium signal of the solvent.
  - Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:

- For  $^1\text{H}$  NMR, a standard pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed.
  - Phase correction and baseline correction are applied.
  - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[5][6][7]

- Sample Preparation (ATR Method):
  - Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[6]
  - Acquire a background spectrum of the clean, empty crystal.[5]
  - Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[5][6]
  - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[6]
- Data Acquisition:
  - The sample is scanned over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

- A typical resolution is  $4 \text{ cm}^{-1}$ , and 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
  - ATR correction may be applied to the data.

## Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of carboxylic acids.

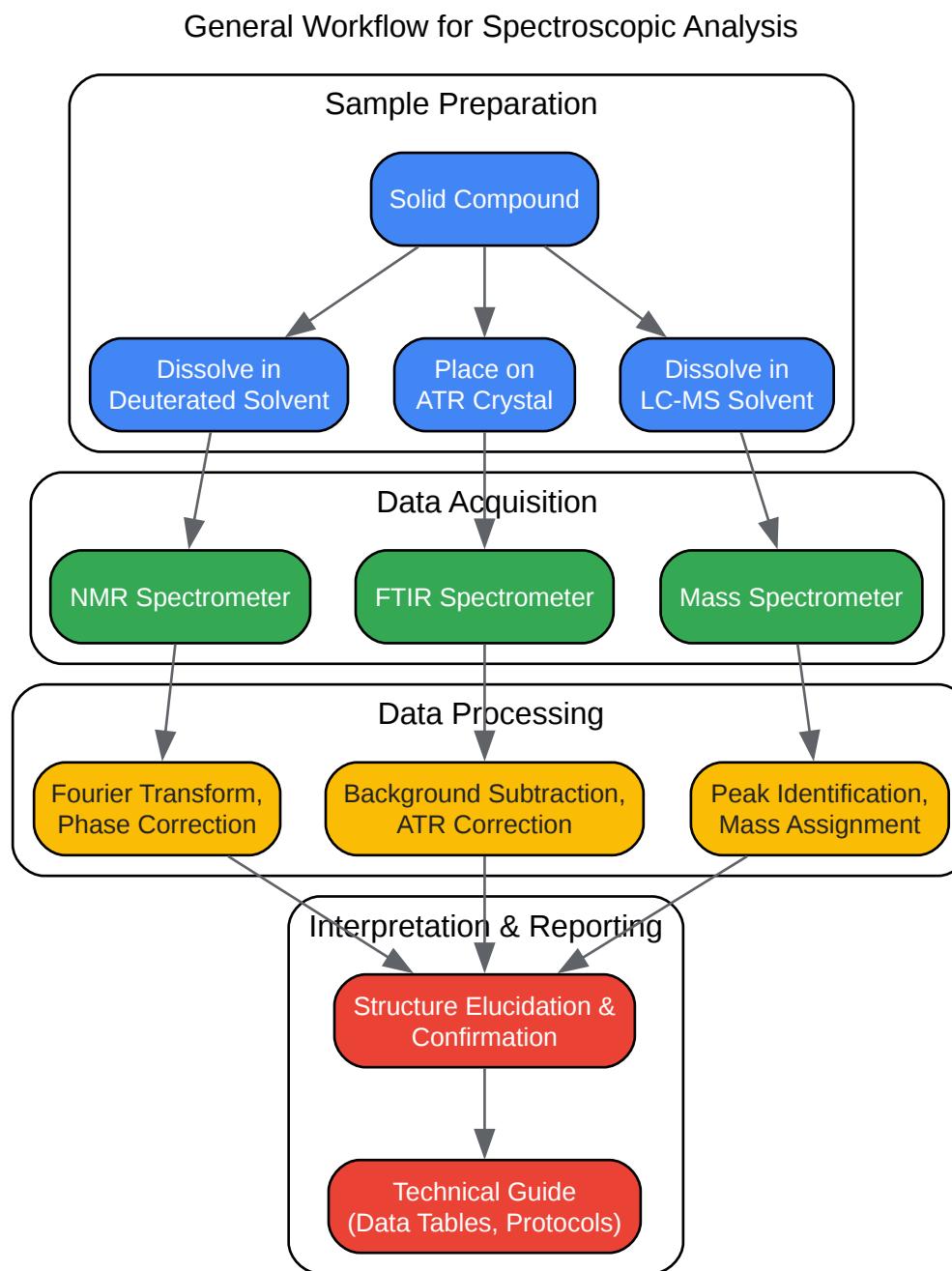
- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Instrument Setup:
  - The analysis can be performed on various types of mass spectrometers, such as a Time-of-Flight (TOF) or Quadrupole instrument.
  - The instrument is calibrated using a known reference compound to ensure high mass accuracy.<sup>[8]</sup>
  - The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) are optimized for the analyte.
- Data Acquisition:
  - The mass spectrum is acquired over a relevant  $m/z$  range (e.g., 50-500 amu).

- Data can be acquired in either positive or negative ion mode. For carboxylic acids, negative ion mode ( $[M-H]^-$ ) is often very effective.
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a product ion spectrum.

- Data Processing:
  - The acquired data is processed to identify the molecular ion and major fragment ions.
  - High-resolution mass spectrometry can be used to determine the elemental composition of the ions based on their exact mass.<sup>[9]</sup>

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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### General Workflow for Spectroscopic Analysis

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